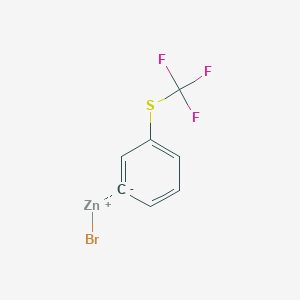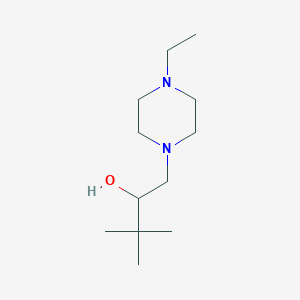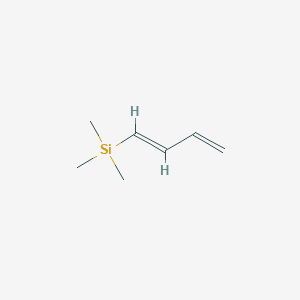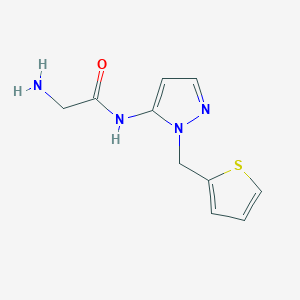
(3-(Trifluoromethylthio)phenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(trifluoromethylthio)phenyl)zinc bromide, 0.50 M in THF: is an organozinc reagent commonly used in organic synthesis. The compound is a solution of this compound in tetrahydrofuran (THF), a solvent that stabilizes the reagent and facilitates its use in various chemical reactions. The trifluoromethylthio group is known for its electron-withdrawing properties, making this compound valuable in the formation of carbon-carbon bonds and other synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of (3-(trifluoromethylthio)phenyl)zinc bromide typically involves the reaction of a brominated precursor with zinc in the presence of THF. One common method is the reaction of 3-(trifluoromethylthio)bromobenzene with zinc powder in THF under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a consistent and high-quality product.
化学反応の分析
Types of Reactions: (3-(trifluoromethylthio)phenyl)zinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: The compound can act as a nucleophile, attacking electrophilic centers in other molecules.
Cross-coupling reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Addition reactions: The reagent can add to carbonyl compounds, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Palladium catalysts: Used in cross-coupling reactions.
Inert atmosphere: To prevent oxidation and decomposition.
Low temperatures: To maintain stability and high reactivity.
Major Products Formed: The major products formed from reactions involving this compound include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
科学的研究の応用
Chemistry:
Synthesis of complex molecules: The reagent is used to introduce trifluoromethylthio groups into aromatic rings, which can enhance the biological activity and stability of the resulting compounds.
Material science: It is used in the development of new materials with unique electronic and optical properties.
Biology and Medicine:
Drug discovery: The trifluoromethylthio group is known to improve the pharmacokinetic properties of drug candidates, making (3-(trifluoromethylthio)phenyl)zinc bromide a valuable tool in medicinal chemistry.
Industry:
Agrochemicals: The compound is used in the synthesis of herbicides and pesticides that contain trifluoromethylthio groups, which enhance their efficacy and environmental stability.
作用機序
The mechanism by which (3-(trifluoromethylthio)phenyl)zinc bromide exerts its effects involves the transfer of the trifluoromethylthio group to an electrophilic center in the target molecule. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The trifluoromethylthio group is highly electron-withdrawing, which can stabilize the transition state and increase the reactivity of the reagent.
類似化合物との比較
(3-(trifluoromethylthio)phenyl)magnesium bromide: Another organometallic reagent used in similar synthetic applications.
(3-(trifluoromethylthio)phenyl)lithium: A more reactive but less stable alternative.
Uniqueness: (3-(trifluoromethylthio)phenyl)zinc bromide is unique in its balance of reactivity and stability. Compared to its magnesium and lithium counterparts, it offers a more controlled reactivity, making it suitable for a wider range of synthetic applications. Its use in THF also provides a stable medium that enhances its shelf life and usability in various reactions.
特性
分子式 |
C7H4BrF3SZn |
|---|---|
分子量 |
322.5 g/mol |
IUPAC名 |
bromozinc(1+);trifluoromethylsulfanylbenzene |
InChI |
InChI=1S/C7H4F3S.BrH.Zn/c8-7(9,10)11-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |
InChIキー |
BOGPCCKRVKFSPK-UHFFFAOYSA-M |
正規SMILES |
C1=C[C-]=CC(=C1)SC(F)(F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14888542.png)
![Spiro[chroman-2,3'-oxetan]-4-ol](/img/structure/B14888545.png)
![1-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14888547.png)
![tert-Butyl 6,8-dibromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B14888550.png)

![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B14888554.png)


![6-(5-butyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14888562.png)
![8-bromo-3-({(E)-[(1R)-2,4,6-trimethylcyclohex-3-en-1-yl]methylidene}amino)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14888571.png)

![Bis{[1-(2S,5S)-2,5-diethylphospholanyl]-[2-(2S,5S)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14888578.png)

